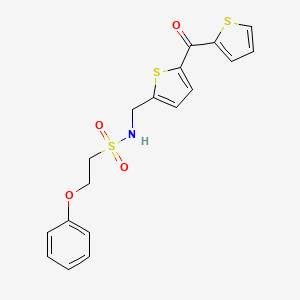
2-フェノキシ-N-((5-(チオフェン-2-カルボニル)チオフェン-2-イル)メチル)エタンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide is a complex organic compound with a molecular formula of C18H17NO4S3
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide typically involves multiple steps, including the formation of the thiophene rings and the subsequent attachment of the phenoxy and ethanesulfonamide groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with organoboron compounds .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-phenoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenoxy group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
作用機序
The mechanism of action of 2-phenoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thiophene rings may interact with protein active sites, while the phenoxy group can enhance binding affinity through hydrophobic interactions .
類似化合物との比較
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Uniqueness
2-phenoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide is unique due to its combination of a phenoxy group, thiophene rings, and an ethanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
2-Phenoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula C18H17NO4S3 and features a unique arrangement of phenoxy and thiophene moieties, which are critical for its biological activity. The structure is depicted below:
The biological activity of 2-phenoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiophene rings may facilitate binding to active sites on proteins, while the phenoxy group enhances hydrophobic interactions, potentially leading to modulation of enzymatic activity or receptor signaling pathways.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, a study highlighted the antiviral efficacy of thiophene compounds against various viral strains, demonstrating that modifications in the thiophene structure can enhance bioactivity .
| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| Thiophene Derivative A | 0.07 ± 0.05 | 16 | 229 |
| 2-Phenoxy-N... | TBD | TBD | TBD |
Anticancer Activity
In vitro studies have shown that compounds containing thiophene moieties can inhibit cancer cell proliferation. A specific study investigated the effects of similar thiophene derivatives on cancer cell lines, revealing promising results in reducing cell viability .
Case Study: Antiviral Activity
A recent study explored the antiviral properties of thiophene derivatives against the Ebola virus. The selectivity index for certain derivatives was significantly high, indicating their potential as therapeutic agents against viral infections .
Comparative Analysis
To understand the uniqueness of 2-phenoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide, it is essential to compare it with other similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Suprofen | Thiophene-based NSAID | Anti-inflammatory |
| Articaine | Thiophene-based anesthetic | Local anesthetic |
| 2-Phenoxy-N... | Thiophene-based sulfonamide | Antimicrobial, anticancer |
特性
IUPAC Name |
2-phenoxy-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c20-18(16-7-4-11-24-16)17-9-8-15(25-17)13-19-26(21,22)12-10-23-14-5-2-1-3-6-14/h1-9,11,19H,10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABIHOZEAVIBST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














